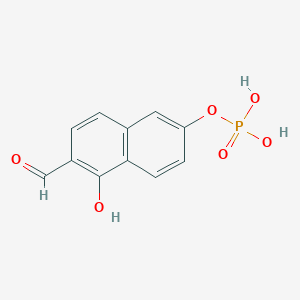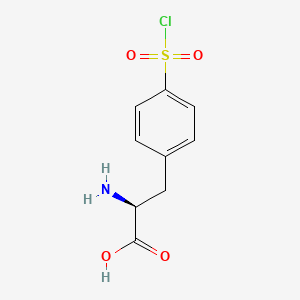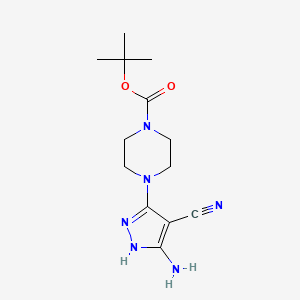
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- is an organic compound with a complex structure that includes a naphthalene ring, a carboxaldehyde group, a hydroxyl group, and a phosphonooxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of reactions to introduce the carboxaldehyde, hydroxyl, and phosphonooxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other functional groups.
Substitution: The hydroxyl and phosphonooxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and phosphonooxy groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The naphthalene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenecarboxaldehyde, 2-hydroxy-: This compound has a similar structure but lacks the phosphonooxy group.
2-Hydroxy-1-naphthaldehyde: Another similar compound with a hydroxyl group but no phosphonooxy group.
2-Naphthol 1-carboxaldehyde: Similar in structure but with different functional groups.
Uniqueness
2-Naphthalenecarboxaldehyde, 1-hydroxy-6-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.
Eigenschaften
CAS-Nummer |
822520-80-9 |
|---|---|
Molekularformel |
C11H9O6P |
Molekulargewicht |
268.16 g/mol |
IUPAC-Name |
(6-formyl-5-hydroxynaphthalen-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C11H9O6P/c12-6-8-2-1-7-5-9(17-18(14,15)16)3-4-10(7)11(8)13/h1-6,13H,(H2,14,15,16) |
InChI-Schlüssel |
FBUIIZMBMLYOBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2O)C=O)C=C1OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)

![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
![Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13468030.png)

![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)

![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)
